molecular formula C14H13Cl4N B14072384 [3-Chloro-5-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine

[3-Chloro-5-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine

Cat. No.: B14072384
M. Wt: 337.1 g/mol
InChI Key: TYJBDWUYVBVXDS-UHFFFAOYSA-N
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Description

[3-Chloro-5-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Chloro-5-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine typically involves multiple steps, starting with the chlorination of a suitable aromatic precursor. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The intermediate products are then subjected to further reactions, including nucleophilic substitution and amination, to introduce the dimethylamine group.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

[3-Chloro-5-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of chlorine atoms or reduction of other functional groups.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-Chloro-5-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of novel reaction mechanisms and pathways.

Biology

The compound has potential applications in biological research, particularly in studying the effects of chlorinated aromatic compounds on biological systems. It can be used as a model compound to investigate the interactions between such molecules and biological macromolecules.

Medicine

In medicine, the compound’s structure may be explored for developing new pharmaceuticals. Its potential bioactivity and interactions with biological targets make it a candidate for drug discovery and development.

Industry

Industrially, the compound can be used in the production of specialty chemicals, including agrochemicals and polymers. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [3-Chloro-5-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorine atoms and dimethylamine group play crucial roles in its binding affinity and reactivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichlorophenol: A structurally related compound with similar chlorination patterns.

    3,5-Dichloroaniline: Another compound with chlorine atoms and an amine group, but with fewer chlorine atoms.

Uniqueness

[3-Chloro-5-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is unique due to its specific arrangement of chlorine atoms and the presence of a dimethylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C14H13Cl4N

Molecular Weight

337.1 g/mol

IUPAC Name

3-chloro-N,N-dimethyl-5-(2,3,6-trichlorocyclohexa-2,4-dien-1-yl)aniline

InChI

InChI=1S/C14H13Cl4N/c1-19(2)10-6-8(5-9(15)7-10)13-11(16)3-4-12(17)14(13)18/h3-7,11,13H,1-2H3

InChI Key

TYJBDWUYVBVXDS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=CC(=C1)C2C(C=CC(=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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